Home > Products > Screening Compounds P51754 > 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid -

3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Catalog Number: EVT-1337239
CAS Number:
Molecular Formula: C11H9NO4S
Molecular Weight: 251.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a phthalimide group linked to a hydroxybenzoic acid moiety. The research highlights its use as a ligand for synthesizing transition metal complexes, particularly for Cu+2, Co+2, Ni+2, Zn+2, and Mn+2. These complexes displayed notable antifungal activity, with the copper complexes showing the most potent effects. []
  • Relevance: This compound shares a similar core structure with 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, both featuring a benzoic acid derivative linked to a heterocyclic ring system. The difference lies in the specific heterocycle, with this compound incorporating an isoindoledione (phthalimide) group instead of the thiazolidinedione present in the target compound. This structural similarity suggests potentially analogous reactivity and coordination behavior. []

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

  • Compound Description: This chiral molecule features a thiazolidine ring directly attached to a phenylmethyl group. The phenyl ring is further substituted with a complex ethoxy chain containing a pyridine ring. []
  • Relevance: This compound and 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid share the central thiazolidinedione ring system linked to a phenylmethyl substituent. The presence of the thiazolidinedione moiety in both suggests potential similarities in their chemical reactivity and potential biological activity. []

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

  • Compound Description: This compound represents a complex drug candidate under development. It is notable for its susceptibility to microbial biotransformation, particularly by Actinomycetes strains, leading to the production of mammalian metabolites. []
  • Relevance: While structurally more complex, this compound shares the presence of a substituted phenylmethyl group linked to a heterocycle, a characteristic also observed in 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. This shared motif might imply some commonalities in their metabolic pathways or pharmacological interactions. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, Sprycel, BMS-345825)

  • Compound Description: Known commercially as dasatinib (Sprycel, BMS-345825), this compound is a recognized drug molecule. Similar to the previous compound, it undergoes microbial biotransformation, producing specific mammalian metabolites. []
  • Relevance: Although structurally distinct from 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, dasatinib's susceptibility to biotransformation and subsequent metabolite formation highlights a potential area of research overlap. This connection arises from the shared interest in microbial transformation pathways for drug-like molecules. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides

  • Compound Description: This series of compounds represents a class of 1,3-thiazolidin-4-one analogs explored for their antiproliferative activity. []
  • Relevance: The core structure of these compounds, specifically the 1,3-thiazolidin-4-one ring linked to a benzamide moiety, directly aligns with the structure of 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. This strong structural similarity suggests potentially similar biological activity profiles and strengthens the relevance of 1,3-thiazolidin-4-one derivatives in medicinal chemistry. []

methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate

  • Compound Description: Synthesized using a thia-Michael reaction with dimethyl acetylenedicarboxylate, this compound showcases the versatility of the thiazolidine scaffold in synthetic chemistry. []
  • Relevance: Both this compound and 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid belong to the broader class of thiazolidine derivatives. Despite additional structural features in this compound, the shared thiazolidine core structure suggests potential similarities in their chemical reactivity and reinforces the importance of this scaffold in chemical synthesis. []

(E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates

  • Compound Description: This class of compounds arises from a three-component coupling reaction involving alkyl/aryl isocyanides, dialkyl acetylenedicarboxylates, and (2,4-dioxothiazolidin-3-yl)acetic acids. []
  • Relevance: These compounds highlight the utility of (2,4-dioxothiazolidin-3-yl)acetic acids, structural analogs of 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, in multicomponent reactions. The shared thiazolidinedione motif underscores the potential for diverse chemical modifications and expands the synthetic toolbox for generating structurally diverse compounds. []

2-({[5-(3-chloro-2-oxo-4-substituted-phenylazetidin-1-yl)-1,3,4-thiadiazol-2- yl]methyl}amino)benzoic acid (13-20)

  • Compound Description: These compounds belong to a series of 1,3,4-thiadiazole derivatives, featuring a substituted phenylazetidinone moiety. They were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: While structurally distinct from the target compound, the presence of a benzoic acid moiety linked to a heterocyclic system, a common feature in these compounds and 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, suggests potential similarities in their chemical properties and warrants further investigation for shared biological activities. []
  • Compound Description: These compounds represent another series of 1,3,4-thiadiazole derivatives, incorporating a substituted phenylthiazolidinone moiety. Similar to the previous series, they were synthesized and evaluated for their antimicrobial properties. []
  • Relevance: Sharing a benzoic acid moiety linked to a heterocyclic system with 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, these compounds showcase the versatility of this structural motif in medicinal chemistry. The presence of the thiazolidinone ring in these compounds, albeit within a different structural context, further strengthens their relevance for comparative studies. []

2-(substitutedphenyl)-5-methyl-3(phenylamino)-1,3-thiazolidin-4-ones

  • Compound Description: These 1,3-thiazolidin-4-one analogs were investigated for their in vitro cytotoxicity against Dalton's ascites lymphoma (DAL) cancer cell line. []
  • Relevance: These compounds emphasize the importance of the 1,3-thiazolidin-4-one core structure, also present in 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, in medicinal chemistry and drug development, particularly for their antiproliferative properties. The shared scaffold and observed biological activities in these analogs highlight the potential of 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid as a lead compound for anticancer drug discovery. []

4-[(5Z)‐5‐benzylidene‐4‐oxo‐2‐sulfanylidene‐1,3‐thiazolidin‐3‐yl]benzoic acid (BML)‐260

  • Compound Description: (BML)-260 significantly increased the content of hematopoietic stem and progenitor cells (HSPC) from mobilized peripheral blood and umbilical cord blood. This compound activated HSC re-entry into the cell cycle and improved multilineage capacity. []
  • Relevance: Both (BML)-260 and 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid contain a benzoic acid group attached to a thiazolidine ring system. The structural similarity suggests potential similarities in chemical reactivity and biological activity. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Relevance: Although structurally different from 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, Ivacaftor's involvement in cystic fibrosis treatment highlights the therapeutic potential of small molecules targeting specific protein functions. This example emphasizes the broader context of drug discovery and the importance of identifying compounds with desired biological activities and minimal adverse interactions. []

4‐{[5‐(2‐{[(3‐methoxyphenyl)methyl]carbamoyl}eth‐1‐yn‐1‐yl)‐2,4‐dioxo‐1,2,3,4‐tetrahydropyrimidin‐1‐yl]methyl}benzoic acid (compound 3)

  • Compound Description: This compound is a uracil-based MMP-13 inhibitor with an IC50 value of 11 nM. []
  • Relevance: Both compound 3 and 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid share a benzoic acid moiety linked to a heterocyclic system. []

methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: These 1,3-dimethylxanthine derivatives with a pyrazole at position 8 exhibited antioxidant and anti-inflammatory properties. []
  • Relevance: While structurally different from the target compound, the presence of substituted phenyl groups and heterocyclic systems in these compounds highlights the importance of these structural motifs in medicinal chemistry and drug development. []
  • Compound Description: These compounds represent a diverse set of small molecules identified as dynamin 2 inhibitors. []
  • Relevance: While structurally diverse and distinct from 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, the identification of these compounds as dynamin 2 inhibitors highlights the potential of exploring structurally dissimilar compounds for modulating similar biological targets. It underscores the importance of screening diverse chemical libraries to identify novel lead compounds. []

2-fluoro-5-(3-oxo-3H-isobenzofuran-1-yl-methylene)benzoic acid (intermediate V)

  • Compound Description: This compound is a key intermediate in the synthesis of Olaparib, an anticancer drug. []
  • Relevance: While not directly containing a thiazolidine ring, this compound's role as an intermediate in Olaparib synthesis highlights the relevance of synthetic strategies involving heterocyclic carboxylic acids, similar to 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. This connection emphasizes the importance of exploring diverse synthetic routes and modifications to access structurally related compounds with potential therapeutic applications. []

N-(2-[4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)- N-methylpentanamide (BP-1003)

  • Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid, a potent antioxidant. This compound and its dithioester derivatives demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARgamma) with an EC50 range of 15-101 nM. []
  • Relevance: Both BP-1003 and 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid feature a thiazolidinedione ring. The presence of this shared structural motif suggests potential similarities in their chemical and biological properties, particularly considering their potential roles as PPAR agonists. []

Properties

Product Name

3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

IUPAC Name

3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,14,15)

InChI Key

HPHIWARELRGSSC-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)S1)CC2=CC(=CC=C2)C(=O)O

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC(=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.